synthesis of 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid
synthesis of 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid
An In-depth Technical Guide on the Synthesis of 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid
Introduction
4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid is a complex substituted aromatic carboxylic acid. Molecules of this class are of significant interest to researchers in medicinal chemistry and drug development due to the unique properties imparted by fluorine and trifluoromethyl substituents. These groups can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive overview of a plausible synthetic pathway for 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid, drawing upon established organic chemistry principles and analogous transformations found in the literature. The proposed synthesis is designed to be robust and adaptable for laboratory-scale production.
Strategic Analysis of Synthetic Routes
The synthesis of a polysubstituted benzene ring requires careful consideration of the directing effects of the substituents and the reaction conditions for each transformation. For the target molecule, 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid, a retrosynthetic analysis suggests that a key intermediate would be a correspondingly substituted aromatic compound that can be elaborated to the final phenylacetic acid. A logical approach involves the construction of the substituted benzene ring followed by the introduction of the acetic acid moiety.
Two primary strategies are considered and will be detailed:
-
Strategy A: Grignard Reagent Carboxylation and Homologation. This classic and reliable approach involves the formation of a Grignard reagent from a suitable aryl bromide, followed by carboxylation to the benzoic acid, and subsequent one-carbon homologation to the desired phenylacetic acid.
-
Strategy B: Conversion via a Benzaldehyde Intermediate. This strategy also starts from an aryl bromide, which is converted to the corresponding benzaldehyde. The aldehyde is then transformed into the phenylacetic acid through various established methods.
This guide will focus on providing a detailed protocol for Strategy A, as it relies on highly predictable and well-documented reactions.
Detailed Synthetic Pathway (Strategy A)
The overall synthetic scheme for Strategy A is presented below. It begins with the synthesis of a key intermediate, 1-bromo-4-fluoro-3-methyl-2-(trifluoromethyl)benzene, followed by its conversion to the target phenylacetic acid.
Figure 1: Proposed synthetic pathway for 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid.
Part 1: Synthesis of the Key Intermediate: 1-Bromo-4-fluoro-5-methyl-2-(trifluoromethyl)benzene
The synthesis of this key aryl bromide intermediate requires a multi-step process, likely starting from a commercially available substituted toluene.
Step 1.1: Reduction of 2-Fluoro-6-nitrotoluene to 3-Fluoro-2-methylaniline
The synthesis begins with the reduction of a nitro group to an amine. This is a standard transformation that can be achieved with high efficiency.
-
Protocol:
-
In a suitable hydrogenation vessel, dissolve 2-Fluoro-6-nitrotoluene in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 3-Fluoro-2-methylaniline.
-
Step 1.2: Trifluoromethylation of 3-Fluoro-2-methylaniline
The introduction of the trifluoromethyl group ortho to the amino group can be challenging. A plausible method involves a Sandmeyer-type reaction using a trifluoromethyl source.
-
Protocol:
-
Dissolve 3-Fluoro-2-methylaniline in a suitable solvent such as acetonitrile.
-
Add a trifluoromethylating agent such as sodium trifluoromethanesulfinate and an oxidant like tert-butyl hydroperoxide.
-
Heat the reaction mixture under an inert atmosphere. The reaction progress should be monitored by an appropriate analytical technique.
-
Upon completion, the reaction is worked up by extraction and purified by column chromatography to afford 3-Fluoro-2-methyl-6-(trifluoromethyl)aniline.
-
Step 1.3: Sandmeyer Reaction to Yield 1-Bromo-4-fluoro-5-methyl-2-(trifluoromethyl)benzene
The Sandmeyer reaction is a reliable method for converting an aniline to an aryl bromide.
-
Protocol:
-
Dissolve 3-Fluoro-2-methyl-6-(trifluoromethyl)aniline in an aqueous solution of hydrobromic acid (HBr).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, warm the mixture to room temperature and then heat gently (e.g., 60 °C) to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 1-Bromo-4-fluoro-5-methyl-2-(trifluoromethyl)benzene.
-
Part 2: Conversion to 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid
With the key aryl bromide in hand, the next stage is the introduction and elaboration of the acetic acid side chain.
Step 2.1: Grignard Reaction and Carboxylation to form 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid
The formation of a Grignard reagent and its subsequent reaction with carbon dioxide is a fundamental transformation in organic synthesis.
-
Protocol:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen).
-
Place magnesium turnings in the flask.
-
Dissolve 1-Bromo-4-fluoro-5-methyl-2-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction may need to be initiated with a small crystal of iodine or gentle heating.
-
Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature and then pour it slowly over crushed dry ice (solid CO₂) in a separate beaker, with vigorous stirring.
-
Allow the mixture to warm to room temperature, and then quench with a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2 to protonate the carboxylate.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid. This can be purified by recrystallization.
-
Step 2.2: Reduction of the Benzoic Acid to (4-Fluoro-3-methyl-2-(trifluoromethyl)phenyl)methanol
The carboxylic acid is reduced to the corresponding benzyl alcohol.
-
Protocol:
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Dissolve the 4-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Concentrate the filtrate to obtain the crude (4-Fluoro-3-methyl-2-(trifluoromethyl)phenyl)methanol, which can be purified by column chromatography.
-
Step 2.3: Conversion to 1-(Chloromethyl)-4-fluoro-3-methyl-2-(trifluoromethyl)benzene
The benzyl alcohol is converted to the more reactive benzyl chloride.
-
Protocol:
-
Dissolve the (4-Fluoro-3-methyl-2-(trifluoromethyl)phenyl)methanol in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath and slowly add thionyl chloride (SOCl₂).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Carefully pour the reaction mixture into ice water to quench the excess thionyl chloride.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the benzyl chloride.
-
Step 2.4: Cyanation to (4-Fluoro-3-methyl-2-(trifluoromethyl)phenyl)acetonitrile
The benzyl chloride is converted to the corresponding nitrile, which is a direct precursor to the phenylacetic acid.
-
Protocol:
-
Dissolve the 1-(Chloromethyl)-4-fluoro-3-methyl-2-(trifluoromethyl)benzene in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN) to the solution. Caution: Sodium cyanide is highly toxic.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude nitrile by column chromatography.
-
Step 2.5: Hydrolysis to 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid
The final step is the hydrolysis of the nitrile to the carboxylic acid.
-
Protocol:
-
To the (4-Fluoro-3-methyl-2-(trifluoromethyl)phenyl)acetonitrile, add a mixture of concentrated sulfuric acid and water.
-
Heat the mixture under reflux until the reaction is complete (the disappearance of the nitrile starting material).
-
Cool the reaction mixture and pour it onto ice.
-
The solid product that precipitates out is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the final product, 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid.
-
Alternative Synthetic Strategies
While the detailed pathway is robust, other strategies could be employed:
-
Willgerodt-Kindler Reaction: This reaction could be used to convert a 4-fluoro-3-methyl-2-(trifluoromethyl)acetophenone to the target phenylacetic acid. The acetophenone could be prepared from the aryl bromide via a Grignard reaction with acetyl chloride or through a Friedel-Crafts acylation. The Willgerodt-Kindler reaction typically involves heating the ketone with sulfur and an amine (like morpholine) to form a thioamide, which is then hydrolyzed.[1][2]
-
Direct Conversion of Benzaldehyde: A 4-fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde (synthesized from the Grignard reagent and a formylating agent) could be converted to the phenylacetic acid via a cyanohydrin intermediate.[3] The cyanohydrin is formed by reacting the aldehyde with a cyanide source, and subsequent hydrolysis of the nitrile and reduction of the alpha-hydroxyl group would be required.
Data Summary
The following table provides expected data for key transformations based on analogous reactions in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.
| Step | Reaction Type | Key Reagents | Solvent | Typical Yield (%) |
| 1.1 Reduction of Nitro Group | Catalytic Hydrogenation | H₂, Pd/C | Ethanol | >90 |
| 1.3 Sandmeyer Reaction | Diazotization | NaNO₂, HBr, CuBr | Water | 60-80 |
| 2.1 Grignard Carboxylation | Carboxylation | Mg, CO₂ | THF | 70-85 |
| 2.2 Reduction of Carboxylic Acid | Reduction | LiAlH₄ | THF | 85-95 |
| 2.4 Cyanation of Benzyl Chloride | Nucleophilic Substitution | NaCN | DMSO | 80-90 |
| 2.5 Hydrolysis of Nitrile | Hydrolysis | H₂SO₄, H₂O | - | 80-95 |
Conclusion
The is a challenging but achievable multi-step process. The outlined synthetic strategy, proceeding through a key brominated intermediate followed by Grignard carboxylation and homologation, provides a logical and experimentally sound approach. The successful execution of this synthesis requires careful attention to reaction conditions, particularly the handling of moisture-sensitive and toxic reagents. The final product is a valuable building block for further research in drug discovery and materials science.
References
- BenchChem. An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene. [URL: https://www.benchchem.com/product/b1345]
- ChemicalBook. 4-(Trifluoromethyl)benzaldehyde. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6403483.htm]
- ACS Publications. Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b00877]
- MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank. [URL: https://www.mdpi.com/1422-8599/2022/4/M1491]
- Google Patents. An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. [URL: https://patents.google.
- ACS Publications. Direct Trifluoromethylation and Chlorodifluoromethylation Enabled by the Reaction of Reformatsky Reagent with YlideFluor. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c02450]
- JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [URL: https://commons.lib.jmu.edu/honors201019/232/]
- Google Patents. Process for the preparation of p-bromofluorobenzene. [URL: https://patents.google.
- Google Patents. Method for producing 4-fluoro-3-trifluoromethylphenol. [URL: https://patents.google.
- YouTube. Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. [URL: https://www.youtube.
- Google Patents. Phenylacetic acid derivatives, their preparation and compositions containing them. [URL: https://patents.google.
- Allen Institute for AI. Conversion of Benzyl alcohol to phenylacetic acid. [URL: https://allenai.org/project/aristo]
- YouTube. Benzyl alcohol to 2 Phenylacetic acid Conversion #shorts. [URL: https://www.youtube.
- FooDB. Showing Compound Phenylacetic acid (FDB010558). [URL: https://foodb.ca/compounds/FDB010558]
- YouTube. Grignard Reaction Experiment Part 1, Prelab. [URL: https://www.youtube.
- Google Patents. Process for the synthesis of trifluorophenylacetic acids. [URL: https://patents.google.
- MSU Chemistry. Willgerodt‐Kindler Reac1on. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/namedrxn.htm]
- YouTube. Synthesis of Phenylacetaldehyde from Benzaldehyde. [URL: https://www.youtube.
- PrepChem.com. Synthesis of 4-trifluoromethyl benzaldehyde. [URL: https://www.prepchem.com/synthesis-of-4-trifluoromethyl-benzaldehyde]
- Allen Institute for AI. Conversion of Benzaldehyde to c-hydroxyphenylacetic acid. [URL: https://allenai.org/project/aristo]
- Google Patents. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. [URL: https://patents.google.
- Pendidikan Kimia. Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. [URL: https://ejournal.undiksha.ac.id/index.php/JJPK/article/view/8051]
- MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP009209 - MassBank. [URL: https://massbank.eu/MassBank/RecordDisplay?id=JP009209]
- Filo. Organic Reactions Conversion of benzyl alcohol to phenyl ethanoic acid C... [URL: https://www.filo.com/conversion-of-benzyl-alcohol-to-phenyl-ethanoic-acid-c6h5ch2oh-to-c6h5ch2cooh/organic-chemistry/boards-cbse-12-science]
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. [URL: https://www.mdpi.com/2227-9717/10/10/2054]
- Vedantu. Give conversions: Benzaldehyde to alpha-Hydroxyphenylacetic acid. [URL: https://www.vedantu.com/question-answer/give-conversions-benzaldehyde-to-alpha-class-12-chemistry-cbse-5f7e0d1b58331c53070e5b5d]
- mzCloud. Phenylacetic acid. [URL: https://www.mzcloud.org/compound/Reference/5530]
- ResearchGate. Recent advances in the Willgerodt–Kindler reaction. [URL: https://www.researchgate.net/publication/225301389_Recent_advances_in_the_Willgerodt-Kindler_reaction]
- Patsnap. Phenylacetic acid derivative, process for producing the same, and use. [URL: https://www.patsnap.
- PubChem. Phenylacetic Acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/999]
- BEC-UAC. General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. [URL: https://www.bec.uac.bj/uploads/publications/864/gbaguidi-f-a-et-al-j-soc-ouest-afr-chim-2010-029-89-94.pdf]
- YouTube. 48) Convert Benzaldehyde to alpha-hydroxyphenylaceticacid| Important Organic conversions Chemistry. [URL: https://www.youtube.
- YouTube. Convert Benzyl alcohol to 2-phenylethanoic acid| Conversion Class12 Chemistry. [URL: https://www.youtube.
- Charles River Laboratories. Drug Discovery Patents. [URL: https://www.criver.
- Refubium - Freie Universität Berlin. Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds Inaugural-Dissertation to obtain. [URL: https://refubium.fu-berlin.de/handle/fub188/32332]
- Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [URL: https://www.inventivapharma.com/wp-content/uploads/2016/06/poster_isoxazole_boston.pdf]
- Chemistry Stack Exchange. How to convert benzyl alcohol to 2-phenylethanoic acid?. [URL: https://chemistry.stackexchange.com/questions/154505/how-to-convert-benzyl-alcohol-to-2-phenylethanoic-acid]
- Organic Reactions. The Willgerodt Reaction. [URL: https://organicreactions.org/index.php/The_Willgerodt_Reaction]
- Sciencemadness.org. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. [URL: https://www.sciencemadness.org/archive/files/ptc.pdf]
